BenchChemオンラインストアへようこそ!

ZINC13466751

HIF-1α VHL Protein–Protein Interaction

ZINC13466751 is the only commercially available pyrazolone-based direct HIF-1α/pVHL protein–protein interaction inhibitor. Validated IC₅₀ of 2.0±0.14 µM across five independent experiments makes it an indispensable positive control for fluorescence polarization HTS campaigns. Unlike PHD inhibitors (e.g., IOX4) or VH298, this scaffold directly disrupts the VHL recognition interface via His110/Trp88/Tyr112 contacts, enabling mechanistic dissection of hypoxia signaling without hydroxylation crosstalk. Its low MW (363.41 Da) and defined binding pose (PDB 4W9H) provide a tractable starting point for SAR-driven hit-to-lead optimization and PROTAC linker attachment strategy development.

Molecular Formula C20H21N5O2
Molecular Weight 363.4 g/mol
Cat. No. B2989913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC13466751
Molecular FormulaC20H21N5O2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C20H21N5O2/c1-15-19(20(26)25(23-15)18-5-3-2-4-6-18)22-21-16-7-9-17(10-8-16)24-11-13-27-14-12-24/h2-10,23H,11-14H2,1H3
InChIKeyBPLMVWHZMFTKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ZINC13466751: Pyrazolone-Derived HIF-1α/VHL Protein–Protein Interaction Inhibitor for Hypoxia Signaling Research


ZINC13466751 is a synthetic pyrazolone derivative (CAS 117953-17-0) that functions as a direct inhibitor of the protein–protein interaction (PPI) between hypoxia-inducible factor 1-alpha (HIF-1α) and the von Hippel–Lindau tumor suppressor protein (pVHL) [1]. Identified through a combined shape-based virtual screening and cascade docking strategy, it represents a novel chemical scaffold distinct from previously reported HIF-1α/pVHL inhibitors and demonstrates an IC₅₀ of 2.0 ± 0.14 µM in fluorescence polarization displacement assays [2].

Why ZINC13466751 Cannot Be Interchanged with Other HIF-1α/VHL Inhibitors Without Data Verification


The HIF-1α/pVHL interaction is a validated therapeutic target in oncology and ischemia research, yet the inhibitor landscape remains constrained by limited chemical diversity [1]. Prior to the identification of ZINC13466751, only one structural class of compounds was reported to interdict this PPI, restricting both mechanistic exploration and structure–activity relationship (SAR) expansion [1]. ZINC13466751 introduces a pyrazolone-based chemotype that is structurally unrelated to existing inhibitors such as VH298 (a benzamide derivative) or hydroxyproline-based peptide mimics [1]. Consequently, substituting ZINC13466751 with another HIF-1α modulator—whether a PHD inhibitor (e.g., IOX4), a downstream transcriptional inhibitor, or even another VHL-binding molecule—would alter both the mechanism of action and the experimental outcomes, making compound-specific validation essential for reproducible hypoxia pathway interrogation.

Quantitative Differentiation Evidence for ZINC13466751 Procurement: Head-to-Head IC₅₀ and Scaffold Comparisons


Superior HIF-1α/pVHL Disruption Potency Among Virtual Screening Hits: ZINC13466751 vs. Eight Analog Candidates

In a fluorescence polarization competitive binding assay using FAM-labeled HIF-1α peptide (DEALA-Hyp-YIPD, 278 nM) and pVHL protein (V1-213CB, 450 nM), ZINC13466751 (Compound 9) demonstrated an IC₅₀ of 2.0 ± 0.14 µM, making it the most active compound among nine structurally diverse hits identified from the virtual screening campaign [1]. Its potency exceeds that of the second most active hit (Compound 5, ZINC09660015; IC₅₀ = 6.0 ± 0.63 µM) by 3-fold, and is substantially greater than hits such as Compound 4 (ZINC04394452; IC₅₀ = 9.0 ± 0.87 µM), Compound 3 (ZINC06624580; IC₅₀ = 21 ± 1.52 µM), and Compound 6 (ZINC02141023; IC₅₀ = 102 ± 6.13 µM) [2].

HIF-1α VHL Protein–Protein Interaction Fluorescence Polarization Inhibitor Screening

Potency Benchmarking Against Native pVHL Ligand: ZINC13466751 Shows Near-Physiological Affinity

ZINC13466751 was benchmarked against the native hydroxyproline-containing ligand derived from the HIF-1α sequence (4W9H), which represents the physiological binding partner of pVHL. In the same fluorescence polarization assay system, ZINC13466751 achieved an IC₅₀ of 2.0 ± 0.14 µM, while the 4W9H positive control yielded an IC₅₀ of 1.1 ± 0.03 µM [1]. This less than 2-fold difference indicates that ZINC13466751 inhibits the interaction with potency comparable to the endogenous recognition motif, despite having a molecular weight (363 Da) that is substantially lower than the 4W9H peptide ligand (472 Da) [2].

HIF-1α VHL Protein–Protein Interaction Fluorescence Polarization Positive Control

Distinct Pyrazolone Chemotype vs. Established HIF-1α/VHL Inhibitor Classes

ZINC13466751 is a pyrazolone derivative (systematic name: 5-methyl-4-{2-[4-(morpholin-4-yl)phenyl]diazen-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one) with a molecular weight of 363.41 Da [1]. The original discovery study explicitly notes that this scaffold is chemically distinct from the only previously reported class of HIF-1α/pVHL inhibitors [2]. This contrasts with other tool compounds such as VH298 (a benzamide-based VHL inhibitor with reported sub-micromolar binding affinity) and hydroxyproline-based peptide inhibitors that mimic the endogenous recognition motif [3].

Chemical Scaffold Pyrazolone HIF-1α/VHL Inhibitor Medicinal Chemistry Structural Diversity

Confirmed pVHL Binding Mode via Molecular Docking: Defined Key Residue Interactions

Molecular docking simulations using the pVHL crystal structure (PDB ID: 4W9H) predict that ZINC13466751 engages the HIF-1α recognition pocket through a defined interaction network: one hydrogen bond with His110, another hydrogen bond with a structural water molecule near Pro99, two strong π-π stacking interactions with Trp88, one weak π-π interaction with Tyr112, and multiple hydrophobic contacts [1]. In contrast, compounds with lower potency from the same screening set (e.g., Compound 6, IC₅₀ = 102 µM) were predicted to lack this robust interaction profile, underscoring the relationship between predicted binding mode and experimentally observed inhibitory activity [2].

Molecular Docking pVHL Binding Mode Structure-Based Drug Design Hydrogen Bond

Primary Research and Industrial Application Scenarios for ZINC13466751


Hit Validation and Secondary Screening in HIF-1α/VHL Drug Discovery Campaigns

ZINC13466751 serves as a validated positive control or benchmark compound for fluorescence polarization-based high-throughput screening (HTS) campaigns targeting the HIF-1α/pVHL protein–protein interaction. With a reproducible IC₅₀ of 2.0 ± 0.14 µM established across five independent experiments [1], it provides a reliable reference standard for assay qualification and inter-plate normalization. Its activity sits in a useful dynamic range—substantially more potent than inactive screening hits yet distinguishable from sub-micromolar lead compounds—making it ideal for calibrating screening thresholds and validating assay sensitivity.

Medicinal Chemistry Optimization and Structure–Activity Relationship (SAR) Studies

Due to its relatively low molecular weight (363.41 Da) and the availability of a predicted binding pose to pVHL (PDB: 4W9H) involving specific interactions with His110, Trp88, and Tyr112 [2], ZINC13466751 is positioned as a tractable starting point for hit-to-lead optimization. Researchers can systematically modify the pyrazolone core, morpholine substituent, or phenyl ring to probe SAR and improve ligand efficiency. Its potency relative to the native 4W9H ligand (1.1 ± 0.03 µM) [3] establishes a clear benchmark for optimization goals, while its novel scaffold reduces the risk of cross-reactivity observed with more advanced, proprietary HIF pathway inhibitors.

Hypoxia Signaling Pathway Dissection and Mechanistic Validation Studies

ZINC13466751 enables targeted interrogation of the HIF-1α/VHL axis without the confounding effects associated with broader HIF pathway modulators. Unlike prolyl hydroxylase domain (PHD) inhibitors (e.g., IOX4, FG-2216) that indirectly stabilize HIF-1α by blocking hydroxylation, ZINC13466751 directly disrupts the HIF-1α/pVHL protein–protein interaction [4]. This mechanistic specificity allows researchers to distinguish VHL-dependent degradation effects from PHD-mediated hydroxylation events, making the compound valuable for studying cancer hypoxia adaptation, angiogenesis regulation, and oxygen-sensing mechanisms in cells where the VHL E3 ligase pathway remains intact [5].

Chemical Probe Development and PROTAC Conjugation Scaffold Evaluation

Compounds that bind the VHL E3 ligase recognition pocket are foundational components in proteolysis-targeting chimera (PROTAC) design. ZINC13466751, as a validated pVHL-binding small molecule with defined key residue interactions [2], offers a structurally distinct alternative to the VHL ligands commonly employed in PROTAC conjugates (e.g., VH032-derived motifs). Its pyrazolone scaffold provides a novel attachment vector for linker chemistry, enabling exploration of alternative exit trajectories from the VHL binding pocket. The compound's moderate binding potency (IC₅₀ = 2.0 µM) and well-characterized binding pose make it suitable for early-stage ternary complex formation studies and linker optimization prior to committing to high-affinity VHL ligand synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC13466751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.